

UCT943: A Preclinical Profile of a Next-Generation Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UCT943	
Cat. No.:	B2546588	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data for **UCT943**, a potent 2-aminopyrazine derivative and a next-generation inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). **UCT943** has emerged as a promising antimalarial candidate with activity across multiple stages of the parasite lifecycle, positioning it as a potential component of a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1] [2][3][4] This document summarizes the key in vitro and in vivo efficacy, pharmacokinetic properties, and mechanism of action, presenting the data in a structured format for researchers, scientists, and drug development professionals.

Executive Summary

UCT943 is an advanced preclinical candidate developed to improve upon the properties of the first-in-class PI4K inhibitor, MMV048.[2][3][4] Preclinical evaluation demonstrates that **UCT943** exhibits superior potency against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum and Plasmodium vivax.[1][2] The compound displays a multi-stage activity profile, inhibiting the parasite in the asexual blood, liver, and transmission stages.[1][2] Favorable pharmacokinetic properties, including high permeability and solubility, translate to excellent in vivo efficacy in mouse models of malaria.[1][3][5] The predicted human dose is low, suggesting a potential for a single-dose curative treatment.[1][3][5]

In Vitro Activity

UCT943 demonstrates potent sub-nanomolar to low nanomolar activity against a range of P. falciparum strains and clinical isolates, as well as P. vivax. A key finding is its consistent potency across both drug-sensitive and multidrug-resistant parasite lines, indicating a low risk of cross-resistance with existing antimalarials.[1]

Asexual Blood Stage Activity

The half-maximal inhibitory concentrations (IC50) of **UCT943** against various parasite strains are summarized below.

Strain/Isolate	Species	Resistance Profile	UCT943 IC50 (nM)	Comparator MMV048 IC50 (nM)
NF54	P. falciparum	Drug-Sensitive	5.4	~27-32
K1	P. falciparum	Multidrug- Resistant	4.7	~24-28
Various	P. falciparum	Multidrug- Resistant Strains	4 - 7	Not broadly specified
Ivory Coast Clinical Isolates	P. falciparum	Field Isolates	2 - 15	Not specified
Indonesian Clinical Isolates	P. falciparum	Field Isolates (Median)	29	202
Indonesian Clinical Isolates	P. vivax	Field Isolates (Median)	14	93

Data compiled from Brunschwig et al., 2018.[1]

Activity Across the Parasite Lifecycle

UCT943 shows potent activity against the liver and transmission stages of the parasite, which is crucial for preventing infection, relapse, and onward transmission.

Parasite Stage	Species	Assay Type	UCT943 IC50 (nM)	Comparator MMV048 IC50 (nM)
Liver Stage Schizonts	P. berghei	Prophylactic	0.92	Not specified
Liver Stage Schizonts & Hypnozoites	P. vivax	Prophylactic	<100	Not specified
Liver Stage Schizonts & Hypnozoites	P. cynomolgi	Prophylactic	<10	Not specified
Transmission Blocking	P. falciparum	Gametocytocidal	Not specified	Not specified

Data compiled from Brunschwig et al., 2018.[1]

Rate of Parasite Kill

In vitro parasite reduction ratio (PRR) assays characterize **UCT943** as a slow-acting antimalarial, with a lag phase of approximately 48 hours before the onset of rapid parasite clearance. This profile is consistent with other PI4K inhibitors.[1][6]

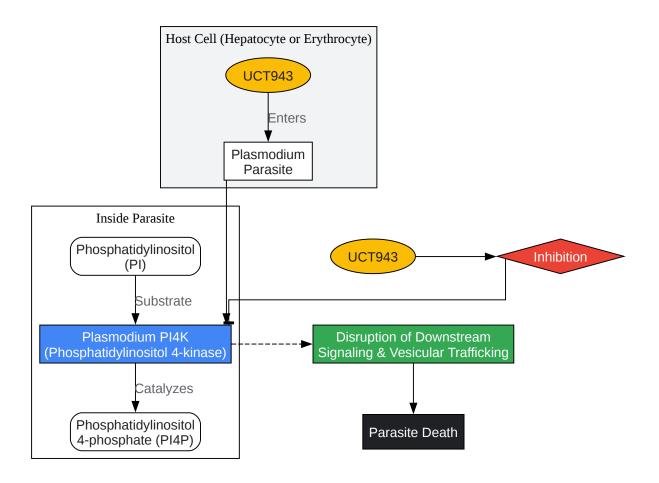
Strain	Assay	Metric	Value
3D7	Parasite Reduction Ratio (PRR)	Lag Phase	48 hours
3D7	Parasite Reduction Ratio (PRR)	Log PRR at 10x EC50	2.5

Data compiled from Brunschwig et al., 2018.[1][6]

Mechanism of Action

UCT943's primary mechanism of action is the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel and validated antimalarial drug target.[2][3][4][7]

Target Specificity and Selectivity


UCT943 is a potent inhibitor of the parasite PI4K enzyme and demonstrates high selectivity for the parasite kinase over the human ortholog, PI4Kβ. This selectivity is a critical factor in the preclinical safety profile of the compound.

Target Enzyme	IC50 (nM)
P. vivax PI4K (PvPI4K)	23
Human PI4Kβ	5400

Data compiled from MedChemExpress and Brunschwig et al., 2018.[8][9]

The following diagram illustrates the proposed mechanism of action for UCT943.

Click to download full resolution via product page

Caption: Mechanism of action of UCT943.

In Vivo Efficacy

UCT943 has demonstrated high efficacy in murine models of malaria, showing significant parasite reduction and cure at low doses.

Mouse Model	Metric	UCT943 Dose (mg/kg, p.o.)	Outcome
P. berghei	Efficacy	10	>99.9% parasitemia reduction, 100% cure, >30 mean survival days
P. berghei	Efficacy	3	99% parasitemia reduction, no complete cure, 10 days mean survival
P. berghei	Potency	ED90	1.0
P. falciparum (NSG mice)	Potency	ED90	0.25

Data compiled from Brunschwig et al., 2018 and MedChemExpress.[1][8]

Pharmacokinetics and Drug Metabolism (DMPK)

UCT943 exhibits a favorable pharmacokinetic profile across multiple preclinical species, characterized by high permeability, good aqueous solubility, and low to moderate clearance.[1] [3][5] These properties contribute to sustained plasma exposure and high bioavailability.[1][3][5]

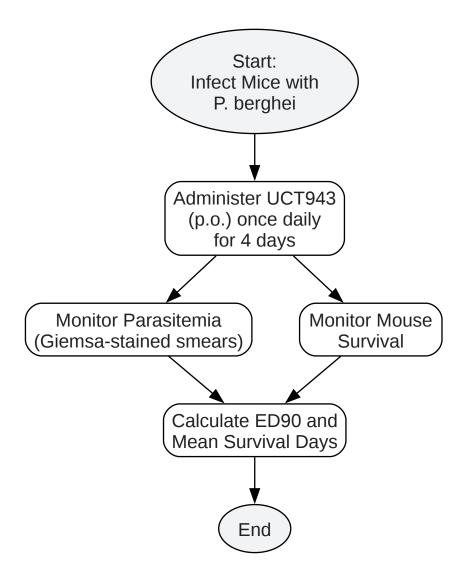
Parameter	Mouse	Rat	Dog	Monkey
Clearance (CLb)	Low	Low	Low	Very Low
Volume of Distribution (Vss)	High (7.1-13.1 L/kg across species)	High	High	High
Bioavailability	High	High	High	High

Data compiled from Brunschwig et al., 2018 and ResearchGate.[1][6]

The predicted human dose for a curative single administration is low, estimated to be in the range of 50 to 80 mg.[1][3][5]

Experimental Protocols In Vitro Asexual Blood Stage Assay

The potency of **UCT943** against asexual blood-stage P. falciparum was determined using the [3H]hypoxanthine incorporation assay.[4]


Click to download full resolution via product page

Caption: Workflow for the in vitro asexual blood stage assay.

In Vivo Efficacy in P. berghei Mouse Model

The in vivo efficacy was assessed in a P. berghei-infected mouse model, often referred to as the 4-day suppressive test.

Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy study in the P. berghei model.

Conclusion

The preclinical data for **UCT943** strongly support its continued development as a next-generation antimalarial. Its high potency against a wide range of drug-resistant parasite strains, multi-stage activity, and favorable DMPK profile are key attributes.[1][2][3][4][5] The data suggest that **UCT943** has the potential to be a component of a single-exposure treatment regimen that not only cures the disease but also prevents its transmission and protects against new infections.[1][3][4][5] These promising preclinical findings warrant further investigation in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.asm.org [journals.asm.org]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UCT943: A Preclinical Profile of a Next-Generation Antimalarial Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2546588#preclinical-data-on-uct943-as-an-antimalarial-candidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com